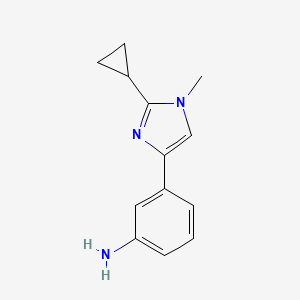
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline is a compound that features an imidazole ring substituted with a cyclopropyl group and a methyl group. This compound is part of the imidazole family, which is known for its diverse applications in pharmaceuticals, agrochemicals, and other industries due to its unique chemical properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline typically involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another method involves the reduction of 1-methyl-imidazole-4-carboxylic acid using lithium aluminum hydride in tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity.
化学反応の分析
Types of Reactions
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, strong bases.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler imidazole compounds.
科学的研究の応用
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline involves its interaction with various molecular targets, depending on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The imidazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s biological effects .
類似化合物との比較
Similar Compounds
1-Methyl-1H-imidazole-4-carboxylic acid: A precursor in the synthesis of 3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline.
4-(1H-Imidazol-1-yl)aniline: Another imidazole derivative with similar structural features.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group adds steric hindrance, potentially affecting the compound’s reactivity and interactions with biological targets.
生物活性
3-(2-Cyclopropyl-1-methyl-1H-imidazol-4-yl)aniline, a compound belonging to the class of anilines, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, antimicrobial effects, and other pharmacological activities supported by diverse research findings.
- IUPAC Name : this compound
- Molecular Formula : C12H14N4
- Molecular Weight : 214.27 g/mol
- CAS Number : Not specified
Anticancer Activity
Recent studies have highlighted the potential anticancer properties of this compound. In vitro assays have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics.
| Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 2.84 | Doxorubicin | 1.93 |
| HCT-116 | 2.78 | Doxorubicin | 2.84 |
The mechanism of action appears to involve apoptosis induction through caspase activation, with flow cytometry analyses indicating cell cycle arrest at the G1 phase in MCF-7 cells .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against both Gram-positive and Gram-negative bacteria. Preliminary findings suggest that it exhibits moderate antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 10 to 30 µM against various strains.
| Microorganism | MIC (µM) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
| Bacillus subtilis | 12 |
These results indicate that this compound may serve as a lead compound for further development in antimicrobial therapies .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the cyclopropyl group and the imidazole moiety is believed to enhance its interactions with biological targets, which may explain its potent anticancer and antimicrobial effects. SAR studies suggest that modifications in the aniline structure could lead to improved efficacy and selectivity against specific cancer types or microbial strains .
Case Studies and Research Findings
- In Vivo Studies : A study involving animal models indicated that treatment with this compound resulted in significant tumor size reduction compared to control groups. The compound was well tolerated with minimal side effects observed .
- Combination Therapies : Investigations into combination therapies revealed that when used alongside traditional chemotherapeutics, this compound could enhance overall efficacy, potentially reducing the required doses of existing drugs and minimizing associated toxicities .
- Mechanistic Studies : Detailed mechanistic studies are ongoing to elucidate the pathways through which this compound exerts its effects. Initial findings suggest involvement in apoptotic signaling pathways and inhibition of key oncogenic proteins .
特性
分子式 |
C13H15N3 |
|---|---|
分子量 |
213.28 g/mol |
IUPAC名 |
3-(2-cyclopropyl-1-methylimidazol-4-yl)aniline |
InChI |
InChI=1S/C13H15N3/c1-16-8-12(15-13(16)9-5-6-9)10-3-2-4-11(14)7-10/h2-4,7-9H,5-6,14H2,1H3 |
InChIキー |
HWPBXMSZXKDXAF-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(N=C1C2CC2)C3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















